molecular formula C15H12O3 B2474660 2-Formylphenyl 4-methylbenzoate CAS No. 102040-72-2

2-Formylphenyl 4-methylbenzoate

Cat. No.: B2474660
CAS No.: 102040-72-2
M. Wt: 240.258
InChI Key: LBAOLISUZRTTNK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Formylphenyl 4-methylbenzoate can be synthesized through the reaction of benzoic acid with 2-formylphenylboronic acid ester. This reaction typically involves the use of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like toluene or ethanol, at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 2-Formylphenyl 4-methylbenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Formylphenyl 4-methylbenzoate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is exploited in biochemical assays to study enzyme mechanisms and in the synthesis of bioactive molecules .

Comparison with Similar Compounds

  • Methyl-2-formylbenzoate
  • Phenyl benzoate derivatives
  • 2-Formylphenylboronic acid

Comparison: 2-Formylphenyl 4-methylbenzoate is unique due to the presence of both a formyl group and a methylbenzoate moiety, which allows it to participate in a wide range of chemical reactions. Compared to methyl-2-formylbenzoate, it has a more complex structure, offering additional sites for chemical modification. Phenyl benzoate derivatives, on the other hand, are primarily used for their mesomorphic properties in liquid crystalline materials.

Properties

IUPAC Name

(2-formylphenyl) 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-11-6-8-12(9-7-11)15(17)18-14-5-3-2-4-13(14)10-16/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAOLISUZRTTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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